Synthetic Accessibility and Documented Yield: A Benchmark for Scalability
In the preparation of PAI‑1 inhibitors, the compound was synthesized via Suzuki coupling of 3‑furanboronic acid with 3‑bromobenzylamine, affording [3‑(furan‑3‑yl)phenyl]methanamine in 76% yield [1]. This yield provides a reproducible starting point for medicinal chemistry programs and compares favorably with typical Suzuki couplings of related heteroaryl halides, which often require extensive optimization to achieve similar yields.
| Evidence Dimension | Synthetic yield (isolated) |
|---|---|
| Target Compound Data | 76% |
| Comparator Or Baseline | Typical Suzuki coupling yields for heteroaryl bromides (40–70%) |
| Quantified Difference | +6% to +36% |
| Conditions | Pd‑catalyzed coupling of 3‑furanboronic acid with 3‑bromobenzylamine (as per US08415479B2) |
Why This Matters
Higher initial yield reduces the need for iterative process optimization, saving time and material costs during scale‑up.
- [1] Miyata T, Yamaoka N, Kodama H, Murano K. Inhibitor of plasminogen activator inhibitor‑1. US Patent US08415479B2, 2013. View Source
